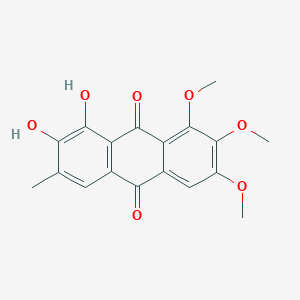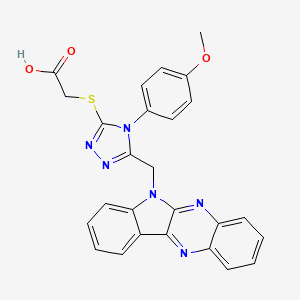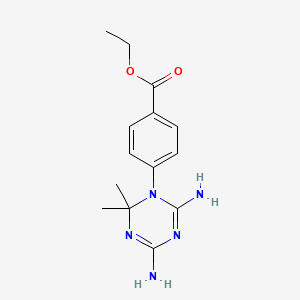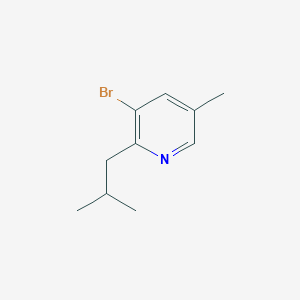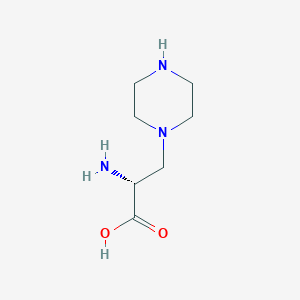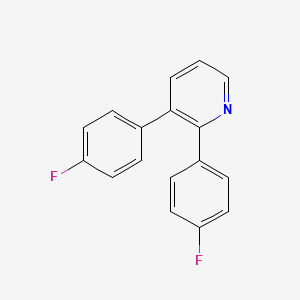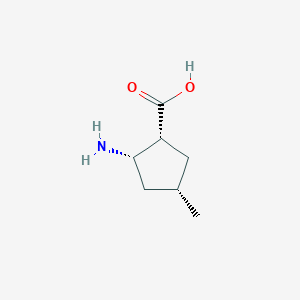
(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the hydrogenation of pyromellitic dianhydride derivatives followed by amination and cyclization reactions. The reaction conditions often include the use of polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of high-performance materials, such as polyimides and other engineering plastics, due to its unique structural properties
Wirkmechanismus
The mechanism of action of (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- (1R,2R,4S)-1,2,4-Trimethylcyclohexane
- (1S,2S,4S)-1,2,4-Trimethylcyclohexane
Comparison: Compared to these similar compounds, (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid is unique due to its amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(1R,2S,4S)-2-amino-4-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-2-5(7(9)10)6(8)3-4/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
NGIKJWMSQWWTGK-JKUQZMGJSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]([C@H](C1)N)C(=O)O |
Kanonische SMILES |
CC1CC(C(C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


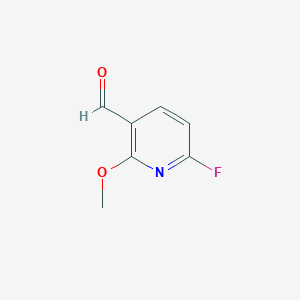
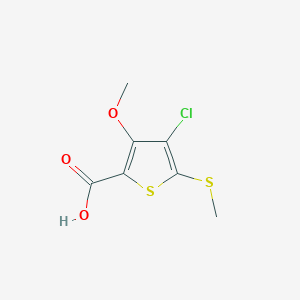
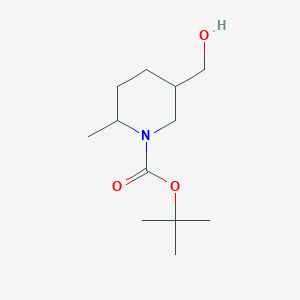
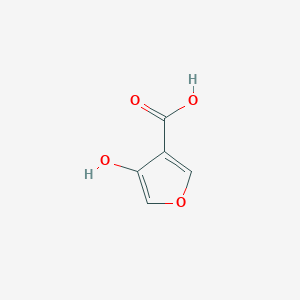
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
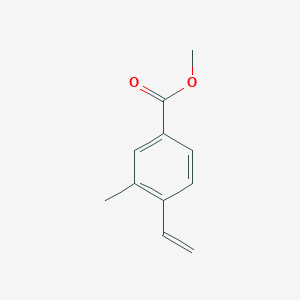
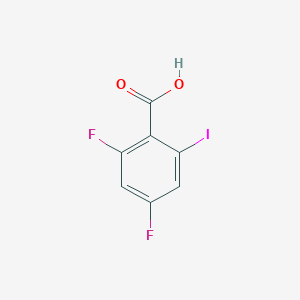
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
